![molecular formula C13H13Cl2N3OS B2944298 4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 882260-26-6](/img/structure/B2944298.png)
4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Description
Scientific Research Applications
Organic Synthesis
In the realm of organic synthesis , this compound serves as a versatile building block. Its triazole and thiol groups are reactive sites that can be utilized in the synthesis of more complex molecules. For example, the thiol group can undergo thiol-ene reactions to form carbon-sulfur bonds, expanding the diversity of chemical structures accessible for pharmaceuticals and agrochemicals .
Pharmacology
Within pharmacology , the compound’s structural features suggest potential as a pharmacophore. Triazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. The dichlorophenoxy moiety resembles that of certain herbicides, hinting at possible enzyme inhibition capabilities which could be explored for therapeutic drug development .
Agriculture
In agriculture , compounds like 4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol could be investigated for their herbicidal properties due to the dichlorophenoxy group. This group is structurally similar to that found in 2,4-D, a common herbicide, suggesting potential utility in weed control .
Materials Science
Materials science: could benefit from the compound’s potential as a modifier for polymers or coatings. The allyl group is known for its ability to copolymerize with various monomers, which could lead to the development of materials with enhanced properties such as increased thermal stability or chemical resistance .
Biochemistry
In biochemistry , the compound’s thiol group is of particular interest. Thiols are known to bind to metals, which could make this compound useful in the study of metalloproteins or as a chelating agent in metal detoxification processes. Additionally, its potential interactions with enzymes could be valuable in understanding enzyme mechanisms and designing enzyme inhibitors .
Chemical Synthesis
Finally, in chemical synthesis , this compound could be used as a precursor for the synthesis of heterocyclic compounds. The triazole ring is a common motif in many pharmaceuticals, and the ability to introduce various substituents through the allyl and thiol groups provides a pathway for the creation of diverse chemical libraries for drug discovery .
properties
IUPAC Name |
3-[1-(2,4-dichlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGWAKSYMREPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
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